Panaxydol

概要

説明

パナキシドールは、朝鮮人参と田七人参の根から得られる生物活性を持つポリアセチレン系化合物です。神経保護作用、抗炎症作用、抗がん作用など、強力な薬効で知られています。パナキシドールは伝統的な中国医学の重要な成分であり、その治療の可能性について広く研究されてきました。

準備方法

合成経路と反応条件: パナキシドールは、脂肪酸の脱炭酸を含むさまざまな方法で合成することができます。一般的な合成経路の1つには、クレペニニック酸を中間体として使用する方法があります。このプロセスには、通常、以下の手順が含まれます。

抽出: 朝鮮人参の根は、洗浄し、細かく切り、液体窒素を使用して凍結し、凍結乾燥されます。

標識実験: 植物は、圃場条件下で二酸化炭素を供給されるか、無菌根培養で標識されたグルコースが補給されます。

単離: ポリアセチレン、パナキシドールを含む、標識された根または毛状根培養から単離され、定量的核磁気共鳴分光法を用いて分析されます.

工業生産方法: パナキシドールの工業生産には、水性アルコール溶液またはプロピレングリコールなどの溶媒を用いて朝鮮人参の根を抽出する方法が含まれます。抽出プロセスには、パーコレーション、減圧濃縮、乾燥が含まれる場合があります。 使用する溶媒は、エタノール、ブチレングリコール、ヒマワリ油などのオプションを含め、異なる場合があります .

化学反応の分析

反応の種類: パナキシドールは、以下を含むさまざまな化学反応を受けます。

酸化: パナキシドールは、酸化されて反応性酸素種を生成することができ、これはその抗がん作用に関与しています。

還元: 還元反応は、パナキシドールのポリアセチレン構造を修飾することができます。

置換: 置換反応は、パナキシドール分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 過酸化水素や酸素などの試薬を制御された条件下で使用することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: 目的の官能基に応じて、さまざまな有機試薬を使用することができます。

主な生成物: これらの反応から生成される主な生成物には、生物活性が変化した修飾されたポリアセチレン系化合物が含まれます .

4. 科学研究への応用

パナキシドールは、以下を含む幅広い科学研究への応用があります。

化学: ポリアセチレン構造とその反応性を研究するためのモデル化合物として使用されます。

生物学: 神経再生を促進し、神経細胞を損傷から保護するなど、神経保護効果について調査されています.

科学的研究の応用

Anticancer Properties

Mechanism of Action:

Panaxydol has been shown to induce apoptosis in cancer cells primarily through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. This process involves:

- Calcium Signaling: this compound triggers an increase in cytoplasmic calcium levels, which activates calmodulin-dependent kinase II (CaMKII) and TGF-β-activated kinase (TAK1), leading to p38 and JNK activation .

- ER Stress Response: The unfolded protein response is activated, particularly through the PERK pathway, which enhances the expression of C/EBP homologous protein (CHOP) and Bim, promoting mitochondrial dysfunction and apoptosis .

In Vivo Studies:

Research has demonstrated that this compound suppresses tumor growth in both syngeneic and xenogeneic mouse models. Notably, it has shown effectiveness against non-small cell lung cancer (NSCLC) by inducing G1 cell cycle arrest and down-regulating key cell cycle proteins .

Neuroprotective Effects

Peripheral Nerve Regeneration:

Studies have indicated that this compound promotes sensory and motor recovery in models of peripheral nerve injury. In a rat model of sciatic nerve transection, administration of this compound enhanced myelination and functional recovery through:

- Neurotrophic Factor Stimulation: It stimulates Schwann cells to express neurotrophic factors that are crucial for nerve repair .

- Cell Protection: In vitro studies show that this compound protects neurons from oxidative stress-induced damage by modulating apoptotic pathways .

Anti-inflammatory and Ferroptosis Inhibition

Acute Lung Injury Model:

this compound has been investigated for its role in mitigating acute lung injury (ALI) induced by lipopolysaccharides (LPS). Key findings include:

- Reduction of Inflammation: this compound significantly decreased markers of pulmonary inflammation and edema in treated mice .

- Ferroptosis Modulation: It inhibits ferroptosis—a regulated form of necrosis—thereby reducing inflammation associated with ALI. The Keap1-Nrf2/HO-1 pathway is upregulated, enhancing the antioxidant response .

Comparative Efficacy

The following table summarizes the efficacy of this compound across different applications based on recent studies:

作用機序

パナキシドールは、いくつかの分子機構を通じてその効果を発揮します。

神経保護: パナキシドールは、シュワン細胞による神経栄養因子の発現と分泌を刺激し、神経再生を促進します.

抗がん: 反応性酸素種を生成し、c-Jun N末端キナーゼやp38ミトゲン活性化タンパク質キナーゼなどのシグナル伝達経路を活性化することにより、がん細胞のアポトーシスを誘導します.

6. 類似の化合物との比較

パナキシドールは、パナキシノールやファルカリノールなどの他のポリアセチレン系化合物と比較されることがよくあります。これらの化合物は、類似の構造を持っていますが、生物活性は異なります。

パナキシノール: 朝鮮人参に見られる別のポリアセチレン系化合物で、抗がん作用で知られています.

ファルカリノール: ニンジンなど、さまざまな植物に見られ、抗炎症作用と抗がん作用で知られています.

パナキシドールの独自性: パナキシドールは、強力な神経保護効果と神経再生を促進する能力が、他の類似の化合物ほど顕著ではないため、ユニークです .

パナキシドールの詳細な特性と用途を理解することで、研究者はさまざまな科学および医学分野におけるその可能性をさらに探求することができます。

類似化合物との比較

Panaxydol is often compared with other polyacetylenic compounds such as panaxynol and falcarinol. These compounds share similar structures but differ in their biological activities:

Panaxynol: Another polyacetylenic compound found in Panax ginseng, known for its anti-cancer properties.

Falcarinol: Found in various plants, including carrots, and known for its anti-inflammatory and anti-cancer effects.

Uniqueness of this compound: this compound is unique due to its potent neuroprotective effects and its ability to promote nerve regeneration, which is not as prominent in other similar compounds .

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

生物活性

Panaxydol, a bioactive compound derived from Panax ginseng , has garnered significant attention in recent years for its diverse biological activities, particularly in cancer treatment and inflammation modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a polyacetylene compound and is one of the key constituents of ginseng roots. It is known for its potential health benefits, including anticancer, anti-inflammatory, and neuroprotective effects. Research has demonstrated its ability to induce apoptosis in cancer cells and modulate various signaling pathways associated with inflammation and oxidative stress.

Recent studies have elucidated the mechanisms by which this compound exerts its anticancer effects. One pivotal study highlighted that this compound induces apoptosis through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. This process involves:

- EGFR Activation : Upon exposure to this compound, EGFR is activated, which is crucial for triggering apoptosis in cancer cells.

- Calcium Signaling : The activation leads to increased intracellular calcium levels ([Ca]), which further activates pathways involving calmodulin-dependent protein kinases (CaMKII) and p38/JNK signaling pathways.

- Mitochondrial Dysfunction : Elevated calcium levels contribute to mitochondrial Ca uptake, oxidative stress, and ultimately apoptosis through the induction of pro-apoptotic factors like Bim .

In Vivo Studies

In vivo experiments using syngeneic and xenogeneic mouse models have shown that this compound significantly suppresses tumor growth. For instance, tumor burden was notably reduced in mice treated with this compound compared to control groups, indicating its potential as an effective anticancer agent .

Modulation of Ferroptosis

Another significant aspect of this compound's biological activity is its ability to modulate inflammation through the inhibition of ferroptosis—a regulated form of necrosis associated with inflammatory responses. A study investigating LPS-induced acute lung injury (ALI) demonstrated that:

- Protective Effects : Administration of this compound reduced lung edema, inflammation, and ferroptosis in mice models.

- Molecular Pathways : It was found to upregulate the Keap1-Nrf2/HO-1 pathway , which plays a critical role in cellular defense against oxidative stress and inflammation .

Data Summary

| Treatment Group | Total Protein (mg/ml) | Total Cell Number (10) | Neutrophil Percentage (%) |

|---|---|---|---|

| Control | 0.2 ± 0.02 | 0.85 ± 0.12 | 4.32 ± 0.55 |

| LPS | 0.95 ± 0.11* | 4.58 ± 0.45* | 46.8 ± 5.21* |

| PX + LPS | 0.45 ± 0.05# | 2.51 ± 0.23# | 17.23 ± 1.82# |

| Fe + LPS | 1.32 ± 0.22# | 5.94 ± 0.50# | 65.78 ± 6.53# |

| PX + Fe + LPS | 0.51 ± 0.1& | 3.25 ± 0.42& | 25.64 ± 2.98& |

*Data are expressed as mean ± SEM; significant differences indicated by asterisks compare with control group .

Neuroprotective Effects

Emerging research also suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases and non-alcoholic steatohepatitis (NASH). Its ability to inhibit the NLRP3 inflammasome has been linked to reduced tissue inflammation and improved outcomes in models of NASH .

Case Studies and Future Directions

Several case studies have documented the therapeutic potential of this compound in various disease models:

- Cancer Models : Studies consistently show reduced tumor growth rates when this compound is administered alongside conventional therapies.

- Inflammatory Disorders : Clinical observations indicate improvements in symptoms associated with ALI when treated with this compound.

Future research should focus on clinical trials to ascertain the efficacy of this compound in human subjects and explore its mechanisms further.

特性

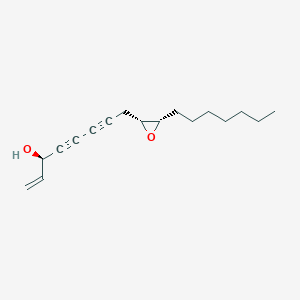

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。